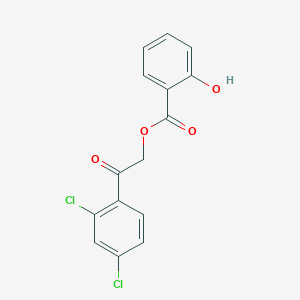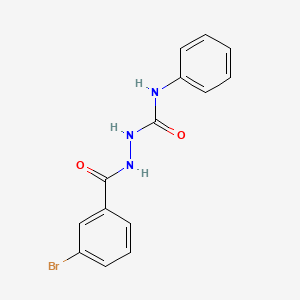![molecular formula C16H13BrN2O2 B5769009 N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5769009.png)
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide, also known as BPO-27, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. BPO-27 belongs to the family of benzoxazole derivatives, which have been widely studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways. For example, N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. This inhibition leads to the suppression of tumor cell invasion and metastasis.
Biochemical and Physiological Effects:
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. In addition, N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has been found to modulate the immune system by regulating the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide is its high potency and selectivity. It has been found to exhibit significant biological activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide is its poor solubility in aqueous solutions, which can make it difficult to prepare stock solutions for experiments.
Future Directions
There are several future directions for the study of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the investigation of the structure-activity relationship of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide and its analogs, which could lead to the development of more potent and selective compounds. Furthermore, the potential applications of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, warrant further investigation.
Conclusion:
In conclusion, N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide is a promising compound that has shown potential applications in the field of medicine. Its high potency and selectivity make it a valuable tool for studying various biological processes. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide involves the reaction of 3-bromobenzoic acid with 2-amino-5-bromo-1,3-benzoxazole in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with propionyl chloride to obtain N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide. The purity of the compound is confirmed by NMR and IR spectroscopy.
Scientific Research Applications
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In particular, N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide has shown promising results in the treatment of breast cancer, colon cancer, and lung cancer. It has also been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c1-2-15(20)18-12-6-7-14-13(9-12)19-16(21-14)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXVRTUSROEHGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-dimethoxyphenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768938.png)
![5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)
![4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide](/img/structure/B5768947.png)


methyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5768974.png)



![ethyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5769018.png)

![2-nitrobenzaldehyde [4-(dipropylamino)-6-methoxy-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5769037.png)

